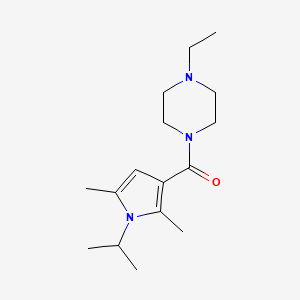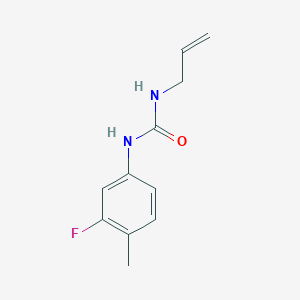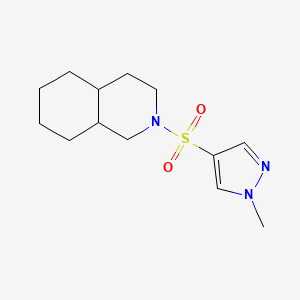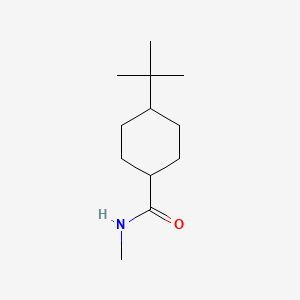
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as BTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a triazole-based compound that has been shown to possess a range of biological activities, including antifungal, antibacterial, and anticancer properties.
作用機序
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide is not fully understood, but it is thought to involve inhibition of enzymes involved in cell wall synthesis in fungi and bacteria, as well as disruption of microtubule formation in cancer cells. N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and disruption of microtubule formation. Additionally, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have anti-inflammatory properties, with potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide in lab experiments is its broad-spectrum activity against fungi and bacteria, as well as its potential anticancer properties. Additionally, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have low toxicity in animal studies, making it a promising candidate for further development. One limitation of using N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for the use of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide in scientific research. One area of interest is the development of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide-based drugs for the treatment of fungal and bacterial infections, as well as cancer. Additionally, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide and to optimize its properties for specific applications.
合成法
The synthesis of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide involves the reaction of 4-bromo-2-methylphenylamine with ethyl bromoacetate to form N-(4-bromo-2-methylphenyl)-2-bromoacetamide. This intermediate is then treated with sodium azide and triethylamine to form N-(4-bromo-2-methylphenyl)-2-azidoacetamide. Finally, the azide group is reduced using palladium on carbon and hydrogen gas to form the desired product, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide.
科学的研究の応用
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to possess antifungal activity against a range of fungi, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans. N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been studied for its potential anticancer properties, with promising results in preclinical studies.
特性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c1-8-4-9(12)2-3-10(8)15-11(17)5-16-7-13-6-14-16/h2-4,6-7H,5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGYONWHZBGCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)








![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)


